An In-depth Technical Guide to 11H-Dibenzo[c,f]diazepine: Structure, Properties, and Synthesis
An In-depth Technical Guide to 11H-Dibenzo[c,f]diazepine: Structure, Properties, and Synthesis
An In-depth Technical Guide to 11H-Dibenzo[c,f][1][2]diazepine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
11H-Dibenzo[c,f][1]diazepine is a tricyclic heterocyclic compound that has garnered interest within the scientific community due to its unique structural features and its relationship to the broader class of diazepines, which are known for their diverse pharmacological activities. This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and reactivity of this intriguing molecule, offering valuable insights for researchers engaged in medicinal chemistry and drug discovery.
Chemical Structure and Properties
11H-Dibenzo[c,f][1]diazepine possesses a central seven-membered diazepine ring fused to two benzene rings. The designation "11H" indicates the presence of a saturated carbon at position 11. The core structure features a hydrazine (-N-N=) linkage within the diazepine ring, which significantly influences its chemical behavior.
The molecular formula of 11H-Dibenzo[c,f][1]diazepine is C₁₃H₁₀N₂, with a molecular weight of 194.23 g/mol [1].
Stereochemistry and Conformation
The seven-membered diazepine ring is not planar and is expected to adopt a boat-shaped conformation, similar to other benzodiazepine derivatives[2]. This non-planar arrangement of the rings is a key determinant of its biological activity and interaction with molecular targets. The flexibility of the diazepine ring allows it to adopt various conformations, which can be crucial for receptor binding.
Computed Physical Properties
| Property | Value | Source |
| Molecular Weight | 194.23 g/mol | PubChem[1] |
| XLogP3 | 3.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 194.084398 g/mol | PubChem[1] |
| Topological Polar Surface Area | 24.7 Ų | PubChem[1] |
These values are computationally generated and should be considered as estimates.
Solubility: Based on its chemical structure, 11H-Dibenzo[c,f][1]diazepine is expected to be sparingly soluble in water and more soluble in organic solvents such as chloroform, methanol, and acetone[3].
Synthesis of 11H-Dibenzo[c,f][1][2]diazepine
A definitive, step-by-step experimental protocol for the synthesis of the parent 11H-Dibenzo[c,f][1]diazepine is not explicitly detailed in the available literature. However, based on the synthesis of related dibenzo[c,f][1]diazepine derivatives and general principles of heterocyclic chemistry, a plausible synthetic route can be proposed. A common strategy for the formation of the dibenzo[c,f][1]diazepine ring system involves the cyclization of a suitably substituted biphenyl precursor.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 11H-Dibenzo[c,f][1]diazepine.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Amino-2'-nitrobiphenyl
-
Dissolve 2-aminobiphenyl in concentrated sulfuric acid at 0°C.
-
Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.
-
Filter, wash with water, and recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain 2-amino-2'-nitrobiphenyl.
Step 2: Synthesis of 2-Hydrazino-2'-aminobiphenyl
-
Suspend 2-amino-2'-nitrobiphenyl in concentrated hydrochloric acid and cool to 0°C.
-
Add a solution of sodium nitrite in water dropwise to perform diazotization.
-
Reduce the resulting diazonium salt in situ by the dropwise addition of a solution of tin(II) chloride in concentrated hydrochloric acid.
-
After the reaction is complete, neutralize the mixture with a strong base to precipitate the product.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to yield 2-hydrazino-2'-aminobiphenyl.
Step 3: Synthesis of 11H-Dibenzo[c,f][1]diazepine
-
Reflux a solution of 2-hydrazino-2'-aminobiphenyl in a high-boiling solvent (e.g., xylene or diphenyl ether), optionally in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Monitor the reaction by thin-layer chromatography until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 11H-Dibenzo[c,f][1]diazepine.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the eight protons of the two benzene rings. A singlet or a broad signal corresponding to the two protons at the C11 position would likely appear in the upfield region (around 4.0-5.0 ppm).
-
¹³C NMR: The carbon NMR spectrum would display signals for the 13 carbon atoms. The aromatic carbons would resonate in the typical downfield region (approximately 120-150 ppm). The signal for the C11 carbon would be expected in the aliphatic region (around 40-60 ppm).
Infrared (IR) Spectroscopy
The IR spectrum would provide information about the functional groups present. Key expected absorption bands include:
-
C-H stretching vibrations (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching vibrations (aliphatic): ~2850-3000 cm⁻¹
-
C=C stretching vibrations (aromatic): ~1450-1600 cm⁻¹
-
C-N stretching vibrations: ~1200-1350 cm⁻¹
-
N=N stretching vibration (azo group): This can be weak or absent in symmetrical molecules but might be observable.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) at m/z 194, corresponding to the molecular weight of the compound[1]. Fragmentation patterns would likely involve the loss of nitrogen and cleavage of the diazepine ring, providing further structural confirmation.
Reactivity and Stability
The chemical reactivity of 11H-Dibenzo[c,f][1]diazepine is influenced by the electron-donating and electron-withdrawing nature of its constituent rings and the presence of the diazepine ring.
-
Oxidation: The nitrogen atoms in the diazepine ring are susceptible to oxidation, which can lead to the formation of N-oxides.
-
Reduction: The azo linkage (-N=N-) can be reduced to a hydrazo linkage (-NH-NH-).
-
Photochemical Reactivity: Dibenzo[c,f][1]diazepine has been reported to undergo photochemical reactions, although specific details are limited in the provided search results.
-
Metabolism: In vitro studies have shown that dibenzo[c,f][1]diazepine can be metabolized by liver microsomes to form an N-oxide and a monohydroxylated derivative[6].
Potential Applications in Drug Discovery and Development
The dibenzo[c,f][1]diazepine scaffold is a privileged structure in medicinal chemistry. While specific applications of the parent compound are not well-documented, its derivatives have been explored for various therapeutic purposes. Diazepines, in general, are known to exhibit a wide range of biological activities, including anticonvulsant, anxiolytic, and antipsychotic effects[7][8]. The unique three-dimensional shape and electronic properties of the dibenzo[c,f][1]diazepine core make it an attractive template for the design of novel therapeutic agents targeting various receptors and enzymes in the central nervous system and other biological systems.
Conclusion
11H-Dibenzo[c,f][1]diazepine represents a fascinating heterocyclic system with potential for further exploration in the fields of synthetic and medicinal chemistry. While a complete experimental characterization of the parent compound is still needed, this guide provides a solid foundation based on the available data for its derivatives and computational predictions. The insights into its structure, properties, and potential synthetic pathways are intended to serve as a valuable resource for researchers and scientists, stimulating further investigation into this and related diazepine scaffolds for the development of new and improved therapeutic agents.
References
- Narayana, B., et al. (2012). Synthesis and characterization of new 1,2-diazepine derivative. Der Pharma Chemica, 4(6), 2198-2201.
- PubChem. (n.d.). 11H-Dibenzo(c,f)(1,2)diazepine. National Center for Biotechnology Information.
- Bouzian, Y., et al. (2022). Crystal structure and Hirshfeld surface analysis of a new benzodiazepine derivative.
-
Kravchenko, D. V., et al. (2023). A little about Pyrazolo[3,4-d][1]diazepine: simple sustainable synthesis, NMR identification and prototropic equilibrium. ChemRxiv.
- BenchChem. (2025). A Comparative Guide to the Characterization of 1H-1,5-Benzodiazepine by ¹H and ¹³C NMR.
- Patel, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(10), 686-696.
-
Thoran, R., et al. (2023). 2,2'-Bis(arylamino)-1,1'-biaryls as Building Blocks for the Synthesis of Dibenzo[d,f][2]diazepines, Dibenzo[d,f][2]diazepinones, and Dibenzo[c,e][1][9]thiadiazepine 6-Oxides. European Journal of Organic Chemistry, 26(35), e202300591.
-
Frigerio, A., & Sossi, N. (1979). In vitro studies on the metabolism of dibenzo[c,f]-[1]diazepine. European Journal of Drug Metabolism and Pharmacokinetics, 4(1), 35-41.
-
NextSDS. (n.d.). 11H-Dibenzo[c,f][1]diazepine — Chemical Substance Information. Retrieved from a valid URL.
- Rivera, H. M., et al. (2012). The MS/MS spectrum for each of the benzo-diazepines.
- Ramana, B. V., et al. (2012).
-
Prasad, A. S., et al. (2014). An improved profess for synthesis of dibenzo-[B,F][10]-thiazepine-11-(10H)-one. ResearchGate.
-
Zappalà, M., et al. (2000). Synthesis and evaluation of pharmacological and pharmacokinetic properties of 11H-[1][10]triazolo[4,5-c][1][2]benzodiazepin-3(2H)-ones. Journal of Medicinal Chemistry, 43(25), 4834-4839.
-
NextSDS. (n.d.). 11H-Dibenzo[c,f][1]diazepin-11-ol, 3,8-dichloro-, 5-oxide — Chemical Substance Information. Retrieved from a valid URL.
- Iacob, A. C., et al. (2019). Synthesis of New Dibenzo[b,f]azepine Derivatives.
- Janciene, R., et al. (2019). The complete 1H and 13C NMR spectra assignments of N‐(2‐nitrobenzoyl)‐1,5‐benzodiazepin‐2‐one and dihydroquinazolino[3,2‐a]benzodiazepine derivatives. Magnetic Resonance in Chemistry, 57(7), 374-381.
- Gunasekaran, S., & Seshadri, S. (2011). FTIR spectrum of Diazepam.
-
Bouzian, Y., et al. (2021). Dibenzo[b,e][10]diazepin-1-ones and their Ring-Opened Derivatives: Revisited Synthesis, 2D NMR and Crystal Structure. Molecules, 26(11), 3295.
- SWGDRUG. (1999). DIAZEPAM.
- Ilango, K., & Arulkumaran, G. (2017).
- Elessawy, A., et al. (2025). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Chemical Sciences Journal, 16(1), 433.
- Akerman, M., et al. (2013). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Molecules, 18(11), 14287-14301.
Sources
- 1. 11H-Dibenzo(c,f)(1,2)diazepine | C13H10N2 | CID 67493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystal structure and Hirshfeld surface analysis of a new benzodiazepine derivative: 4-dichloromethyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. swgdrug.org [swgdrug.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. In vitro studies on the metabolism of dibenzo[c,f]-[1,2]diazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of pharmacological and pharmacokinetic properties of 11H-[1,2,4]triazolo[4,5-c][2,3]benzodiazepin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. tud.qucosa.de [tud.qucosa.de]
- 10. chemrxiv.org [chemrxiv.org]
